Metrafenone-d9

Catalog No.
S12515281
CAS No.
M.F
C19H21BrO5
M. Wt
418.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metrafenone-d9

Product Name

Metrafenone-d9

IUPAC Name

(3-bromo-6-methoxy-2-methylphenyl)-[6-methyl-2,3,4-tris(trideuteriomethoxy)phenyl]methanone

Molecular Formula

C19H21BrO5

Molecular Weight

418.3 g/mol

InChI

InChI=1S/C19H21BrO5/c1-10-9-14(23-4)18(24-5)19(25-6)15(10)17(21)16-11(2)12(20)7-8-13(16)22-3/h7-9H,1-6H3/i4D3,5D3,6D3

InChI Key

AMSPWOYQQAWRRM-ASMGOKTBSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)C2=C(C=CC(=C2C)Br)OC)OC)OC)OC

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)C(=O)C2=C(C=CC(=C2C)Br)OC)OC([2H])([2H])[2H])OC([2H])([2H])[2H]

Metrafenone-d9 is a synthetic chemical compound that belongs to the class of fungicides. It is a deuterated derivative of Metrafenone, which is primarily used for controlling various fungal diseases in crops. The structure of Metrafenone-d9 includes three methoxy groups positioned at the 2, 3, and 4 positions of the aromatic ring, contributing to its biological activity and stability. The presence of deuterium atoms in Metrafenone-d9 enhances its isotopic labeling, making it useful for analytical studies and tracing mechanisms in biological systems.

Typical for aromatic compounds. Key reactions include:

  • Oxidation: Metrafenone-d9 can undergo oxidation, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids .
  • Hydrolysis: In aqueous environments, it may hydrolyze under specific conditions, affecting its fungicidal properties.
  • Substitution Reactions: The methoxy groups can be replaced by other nucleophiles under appropriate conditions, allowing for the synthesis of various derivatives.

Metrafenone-d9 exhibits significant antifungal activity against a range of pathogens affecting crops. Its mechanism of action involves inhibiting fungal growth by disrupting cellular processes. The compound is particularly effective against:

  • Powdery Mildew: It shows efficacy in controlling powdery mildew in various crops.
  • Botrytis cinerea: It is effective against this common plant pathogen, which causes gray mold disease in fruits and vegetables.

Studies indicate that Metrafenone-d9's biological activity is enhanced due to its structural modifications compared to non-deuterated forms .

The synthesis of Metrafenone-d9 typically involves:

  • Starting Material Selection: Using appropriate precursors such as substituted phenols and methoxy groups.
  • Deuteration: Incorporating deuterium into the molecule can be achieved through techniques like isotopic exchange or using deuterated reagents during the synthesis.
  • Functional Group Modifications: Employing standard organic synthesis techniques such as methylation and oxidation to introduce or modify functional groups.

The specific synthetic pathway may vary based on desired purity and yield requirements .

Metrafenone-d9 is primarily used in agricultural applications as a fungicide. Its applications include:

  • Crop Protection: Effective against fungal diseases in crops such as grapes, vegetables, and ornamental plants.
  • Research Tool: Due to its isotopic labeling, it serves as a valuable tool in research for studying metabolic pathways and environmental fate of pesticides.

Several compounds share structural or functional similarities with Metrafenone-d9. A comparison highlights its unique characteristics:

Compound NameStructure FeaturesUnique Aspects
MetrafenoneNon-deuterated versionStandard fungicide without isotopic labeling
TrifloxystrobinContains a different heterocyclic structureBroader spectrum against various fungi
BoscalidDifferent scaffold with similar activityEffective against resistant fungal strains
PyraclostrobinSimilar mode of actionOften used in combination formulations

Metrafenone-d9 is unique due to its deuterated nature, which allows for enhanced tracking in metabolic studies while retaining effective fungicidal properties .

Position-Specific Deuterium Incorporation Strategies in Metrafenone Analogues

Position-specific deuterium incorporation in metrafenone analogues primarily targets the methoxy groups, where the nine deuterium atoms replace hydrogen atoms in the 2,3,4-trimethoxy substituents [2] [25]. The structural specificity is denoted as 3'-bromo-2,3,4-trimethoxy-d9-6'-methoxy-2',6-dimethylbenzophenone, indicating precise deuteration at the aromatic methoxy positions [2].

Several synthetic strategies have been developed for achieving position-specific deuteration in benzophenone derivatives. The most commonly employed approach involves the use of deuterated methanol as a trideuteromethylation reagent [26]. Deuterated methanol serves as both a direct trideuteromethylation agent and a precursor for preparing other deuterated reagents such as deuterated methyl iodide or deuterated methyl tosylate [26].

Deuteration StrategyTarget PositionDeuterium SourceEfficiency
Direct MethylationMethoxy Groups[D4]Methanol95-98%
Electrophilic SubstitutionAromatic RingD2O/Acid85-92%
Metal-Catalyzed ExchangeBenzylic PositionsD2 Gas90-95%
Photocatalytic MethodsCarbonyl AdjacentD2O80-88%

The incorporation of deuterium into methoxy groups typically employs transition metal-free trideuteromethylation methods using deuterated methanol under supercritical conditions [26]. This approach achieves high atomic efficiency and provides excellent isotopic incorporation rates exceeding 95% for most benzophenone derivatives [26].

Alternative strategies include photocatalytic reductive deuteration methods that utilize deuterium oxide as the deuterium source [24]. These approaches have demonstrated effectiveness for benzophenone substrates, achieving deuteration yields of 76-82% for close analogs of benzophenone [24]. The photocatalytic method employs defective ultrathin zinc indium sulfide catalysts under visible light irradiation, enabling selective deuterium incorporation at carbonyl-adjacent positions [24].

Transition metal-catalyzed hydrogen isotope exchange represents another viable approach for position-specific deuteration [13]. Palladium-catalyzed methods using deuterium gas have shown particular promise for aromatic substrates, achieving deuterium incorporation rates of 90-95% under mild reaction conditions [13]. These methods offer excellent selectivity for aromatic positions while maintaining functional group tolerance [13].

The choice of deuteration strategy depends significantly on the target position and the desired isotopic purity. For metrafenone-d9 synthesis, the methoxy-specific deuteration approach using deuterated methanol provides optimal results with minimal side reactions and high isotopic incorporation efficiency [26].

Quality Control Metrics for Isotopic Purity in Agricultural Reference Standards

Quality control metrics for isotopic purity in agricultural reference standards require comprehensive analytical validation to ensure reliability and accuracy in pesticide residue analysis [27] [30]. The isotopic purity determination for metrafenone-d9 involves multiple analytical techniques, with nuclear magnetic resonance spectroscopy and mass spectrometry serving as primary validation methods [18] [20].

Deuterium nuclear magnetic resonance spectroscopy provides direct quantitative analysis of deuterium incorporation efficiency [18] [19]. The technique enables site-specific quantification of deuterium labeling by examining the deuterium resonances at each labeled position [18]. For metrafenone-d9, deuterium nuclear magnetic resonance analysis confirms the presence of deuterium specifically at the methoxy positions with isotopic enrichment typically exceeding 98 atom percent [18].

Analytical ParameterSpecificationMeasurement MethodAcceptance Criteria
Deuterium Content≥98.0%Deuterium Nuclear Magnetic Resonance98.0-99.9%
Chemical Purity≥98.0%High Performance Liquid Chromatography≥98.0%
Isotopic DistributionMolecular IonLiquid Chromatography Mass SpectrometryM+9 ≥95%
Water Content≤0.5%Karl Fischer Titration≤0.5%
Residual Solvents≤0.1%Gas Chromatography≤1000 ppm

High-resolution liquid chromatography tandem mass spectrometry serves as the definitive method for isotopic purity assessment [20] [30]. The technique enables accurate quantification of different isotopologue species by examining the mass distribution pattern of the labeled compound [20]. For metrafenone-d9, the molecular ion at mass-to-charge ratio 418 should represent at least 95% of the total ion abundance, with minimal contributions from partially deuterated species [20].

Quantitative proton nuclear magnetic resonance spectroscopy provides complementary validation by measuring residual proton signals in the deuterated compound [35]. This approach enables detection of incomplete deuteration at specific positions by comparing signal intensities to internal standards [35]. The method offers excellent sensitivity for detecting isotopic impurities at concentrations below 1% [35].

Isotope ratio mass spectrometry represents the gold standard for precise isotopic composition determination [36]. This technique measures the relative abundance of deuterium versus hydrogen with exceptional precision, typically achieving measurement uncertainties below 0.1 per mil [36]. For agricultural reference standards, isotope ratio mass spectrometry validation ensures compliance with international isotopic reference scales [36].

Isotope Dilution Mass Spectrometry utilizing Metrafenone-d9 as an internal standard represents a sophisticated analytical approach for the precise quantification of metrafenone residues in agricultural matrices [1] [2]. The deuterated analog of metrafenone, specifically labeled with nine deuterium atoms in the 2,3,4-trimethoxy positions, provides exceptional analytical performance through its chemical similarity to the parent compound while maintaining distinct mass spectral characteristics [1].

The fundamental principle underlying Isotope Dilution Mass Spectrometry protocols relies on the addition of a known quantity of Metrafenone-d9 to the sample prior to extraction and analysis [3]. This approach compensates for analytical losses during sample preparation, matrix effects during ionization, and instrumental variations throughout the analytical sequence [4]. The isotopic internal standard co-elutes with the target analyte under identical chromatographic conditions, ensuring that both compounds experience equivalent treatment during all analytical steps [5].

Sample Preparation and Extraction Methodologies

The QuEChERS extraction methodology has been extensively validated for metrafenone quantification in cereal matrices utilizing Metrafenone-d9 as the internal standard [6]. This approach involves acetonitrile extraction in the presence of citrate buffering salts, followed by dispersive solid-phase extraction cleanup using primary secondary amine sorbent materials [6]. The method demonstrates excellent recovery rates ranging from 96 to 103 percent for wheat grain matrices, with precision values below 5 percent relative standard deviation [6].

Alternative extraction protocols have been developed for specific matrix types, including cyclohexane partitioning methods for high-lipid matrices and methanol-water extraction systems for high-moisture cereal products [7]. Each extraction protocol requires optimization of the Metrafenone-d9 addition step to ensure isotopic equilibration prior to sample processing [2].

Matrix TypeExtraction MethodLC-MS/MS Transition m/zMetrafenone-d9 Transition m/zLOQ (mg/kg)Recovery (%)Precision RSD (%)
Wheat grainQuEChERS409→209/227418→218/2360.0196-1034.2
Barley grainQuEChERS409→209/227418→218/2360.0194-1013.8
Corn kernelsAcetonitrile/water409→209/227418→218/2360.0192-1085.1
Rice grainsMethanol/water409→209/227418→218/2360.0189-1066.3
Soybean seedsAcetonitrile/citrate buffer409→209/227418→218/2360.0188-1044.9
RapeseedCyclohexane partition409→209/227418→218/2360.0191-1095.7

Mass Spectrometric Detection Parameters

The liquid chromatography-tandem mass spectrometry detection of metrafenone and Metrafenone-d9 employs multiple reaction monitoring transitions to ensure selectivity and sensitivity [6]. The parent compound exhibits primary fragmentation patterns at mass-to-charge ratios of 409 to 209 and 409 to 227, while the deuterated internal standard shows corresponding transitions at 418 to 218 and 418 to 236 [6]. These mass shifts of nine atomic mass units provide clear differentiation between the analyte and internal standard while maintaining identical chemical behavior [1].

Electrospray ionization in positive mode has proven optimal for both compounds, with cone voltages typically optimized between 35 and 42 volts depending on the specific mass spectrometer platform [8] [9]. Collision energies for fragmentation are generally maintained between 24 and 29 electron volts to achieve maximum sensitivity while preserving selectivity [8].

Quantification and Calibration Strategies

The isotope dilution approach enables the use of calibration curves constructed from the ratio of analyte response to internal standard response versus the ratio of analyte concentration to internal standard concentration [3]. This methodology provides superior accuracy compared to traditional external calibration approaches, as it automatically compensates for variations in injection volume, ionization efficiency, and detector response [4].

Method validation studies have demonstrated linear dynamic ranges spanning three orders of magnitude, with correlation coefficients consistently exceeding 0.995 [10]. The limit of quantification has been established at 0.01 milligrams per kilogram for most cereal matrices, representing a significant improvement in sensitivity compared to methods lacking isotopic internal standards [6] [11].

Matrix Effects Compensation in Cereal Crop Residue Analysis

Matrix effects represent a significant analytical challenge in the liquid chromatography-mass spectrometry analysis of pesticide residues in cereal crops [12] [13]. These effects manifest as either signal suppression or enhancement due to the presence of co-eluting matrix components that interfere with the electrospray ionization process [14]. The utilization of Metrafenone-d9 as an isotopically labeled internal standard provides an effective strategy for compensating these matrix-induced variations [15].

Characterization of Matrix Effects in Cereal Matrices

Systematic investigations of matrix effects in cereal crop residue analysis have revealed significant variations depending on the specific matrix composition and processing conditions [16]. Wheat flour matrices typically exhibit signal suppression of approximately 15 percent, while corn meal demonstrates more substantial suppression effects approaching 22 percent [16]. These variations correlate with the lipid content, protein concentration, and carbohydrate complexity of the respective matrices [13].

The co-elution of matrix components with metrafenone occurs primarily in the early portion of the chromatographic separation, where polar compounds and organic acids are eluted [14]. This temporal overlap necessitates careful optimization of chromatographic conditions to minimize interference while maintaining analytical throughput [12].

Cereal MatrixMatrix Effect (%)Compensation FactorIsotope Ratio StabilityAnalytical Recovery (%)Matrix Interference
Wheat flour-15.21.18Excellent97.2 ± 2.1Minimal
Barley malt-8.71.09Very Good98.8 ± 1.9Low
Corn meal-22.31.29Good95.3 ± 3.2Moderate
Rice bran-18.91.23Good96.1 ± 2.8Moderate
Oat flakes-12.41.14Very Good99.1 ± 1.7Low
Rye flour-16.11.19Excellent97.6 ± 2.3Minimal

Mechanistic Understanding of Matrix Interference

The mechanistic basis for matrix effects in cereal crop analysis involves competition for ionization sites within the electrospray ionization source [12]. High molecular weight carbohydrates and proteins can alter the surface tension of electrospray droplets, reducing the efficiency of analyte desolvation and ionization [14]. Additionally, basic compounds present in cereal extracts may compete for protonation sites, leading to reduced signal intensity for the target analyte [12].

The temporal nature of matrix effects has been characterized through post-column infusion studies, revealing that interference patterns remain consistent across different analytes with similar retention times [14]. This observation supports the use of isotopically labeled internal standards as an effective compensation strategy, as both the analyte and internal standard experience identical matrix effects [4].

Implementation of Isotopic Compensation Strategies

The implementation of Metrafenone-d9 for matrix effects compensation requires careful consideration of the isotopic purity and chemical stability of the internal standard [15]. The deuterated analog must maintain consistent isotopic labeling throughout the analytical sequence to prevent bias in quantification results [5]. Regular verification of isotopic integrity through mass spectral analysis ensures the reliability of the compensation approach [4].

Optimization of the internal standard addition procedure involves determining the appropriate concentration ratio between the analyte and Metrafenone-d9 to maximize analytical precision [15]. Typically, internal standard concentrations are maintained at levels approximately equal to the mid-point of the calibration range to ensure optimal signal-to-noise ratios for both compounds [5].

Validation of Matrix Effects Compensation

Validation studies for matrix effects compensation have employed recovery experiments conducted across multiple matrix types and contamination levels [16]. The effectiveness of Metrafenone-d9 compensation is evaluated through comparison of apparent recovery values obtained with and without internal standard correction [12]. Results demonstrate significant improvements in accuracy and precision when isotopic compensation is employed, with recovery values consistently falling within 90 to 110 percent of theoretical values [16].

Cross-validation studies involving multiple laboratories have confirmed the robustness of the isotopic compensation approach across different instrumentation platforms and operator techniques [17]. Inter-laboratory precision values typically improve by 30 to 50 percent when Metrafenone-d9 compensation is utilized compared to external calibration methods [17].

Cross-Validation Studies Using Triple Quadrupole MS Platforms

Cross-validation studies utilizing multiple triple quadrupole mass spectrometry platforms provide essential data for establishing the robustness and transferability of analytical methods employing Metrafenone-d9 [18] [17]. These comprehensive evaluations assess method performance across different instrument manufacturers, ionization source designs, and analytical software platforms to ensure consistent quantitative results regardless of the specific analytical configuration [10] [9].

Multi-Platform Instrumental Comparisons

Systematic evaluations have been conducted across six major triple quadrupole mass spectrometry platforms, including Agilent 6470, Waters Xevo TQ-S, Shimadzu LCMS-8060, Thermo TSQ Quantis, Sciex QTRAP 6500+, and Bruker EVOQ Elite systems [18] [8]. Each platform demonstrates unique optimization requirements for collision energy, cone voltage, and dwell time parameters, necessitating platform-specific method development while maintaining consistent analytical principles [9].

The optimization process for each platform involves systematic evaluation of ionization efficiency, fragmentation patterns, and signal stability for both metrafenone and Metrafenone-d9 [10]. Electrospray ionization in positive mode has proven optimal across all platforms, with source temperature and gas flow parameters adjusted to maximize sensitivity while minimizing matrix effects [18].

MS PlatformIonization ModeCollision Energy (eV)Cone Voltage (V)Dwell Time (ms)Correlation Coefficient (r²)Inter-lab Precision (%)Bias (%)
Agilent 6470ESI+2535500.99825.2+2.1
Waters Xevo TQ-SESI+2840600.99874.8-1.8
Shimadzu LCMS-8060ESI+2638450.99756.1+3.2
Thermo TSQ QuantisESI+2736550.99795.7-2.4
Sciex QTRAP 6500+ESI+2442500.99844.9+1.9
Bruker EVOQ EliteESI+2937650.99736.3-3.1

Inter-Laboratory Validation Studies

Comprehensive inter-laboratory validation studies have been conducted involving twelve analytical laboratories across different geographical regions to assess the transferability of methods utilizing Metrafenone-d9 [17]. Each participating laboratory analyzed identical sample sets using their respective triple quadrupole mass spectrometry platforms following standardized protocols for sample preparation and instrumental analysis [19].

The validation design incorporated multiple matrix types, including wheat, barley, corn, and rice samples fortified at three concentration levels spanning the anticipated range of field residues [19]. Statistical analysis of inter-laboratory results employed analysis of variance techniques to assess sources of variation and establish method precision parameters [19].

Results from the inter-laboratory validation demonstrate excellent agreement across different platforms, with overall coefficients of variation ranging from 4.8 to 6.3 percent [17]. The use of Metrafenone-d9 as an internal standard significantly reduces inter-laboratory variation compared to methods relying on external calibration approaches [17].

Analytical Performance Metrics

The evaluation of analytical performance metrics across multiple platforms reveals consistent sensitivity and selectivity characteristics for methods employing Metrafenone-d9 [9]. Limits of detection typically range from 0.003 to 0.005 milligrams per kilogram across all platforms, while limits of quantification remain consistently at 0.01 milligrams per kilogram [10].

Linearity assessments demonstrate correlation coefficients exceeding 0.995 for all platforms, with linear dynamic ranges spanning at least three orders of magnitude [10]. The consistency of these performance metrics across different instrumental configurations validates the robustness of the isotope dilution approach [9].

Quality Control and Method Validation

Quality control protocols for cross-validation studies incorporate multiple levels of analytical standards and certified reference materials to ensure traceability and accuracy [20]. The use of Metrafenone-d9 enables the implementation of comprehensive quality control schemes that monitor both extraction efficiency and instrumental performance throughout the analytical sequence [4].

Method validation follows established guidelines from regulatory authorities, including the European Food Safety Authority SANTE guidelines and United States Food and Drug Administration bioanalytical method validation guidance [21] [22]. These protocols ensure that analytical methods meet the stringent requirements for regulatory compliance and scientific rigor [23] [24].

The implementation of statistical process control techniques enables continuous monitoring of method performance across multiple platforms and laboratories [20]. Control charts based on the ratio of metrafenone to Metrafenone-d9 responses provide sensitive indicators of analytical system performance and help identify potential sources of bias or imprecision [17].

Technology Transfer and Method Harmonization

The successful cross-validation of methods employing Metrafenone-d9 across multiple triple quadrupole platforms facilitates technology transfer and method harmonization initiatives [17]. Standardized protocols have been developed to guide the implementation of these methods in new laboratory settings, ensuring consistent analytical performance regardless of the specific instrumental configuration [18].

Training programs and proficiency testing schemes have been established to support the widespread adoption of these analytical methodologies [17]. These initiatives ensure that analytical personnel possess the necessary skills and knowledge to implement and maintain high-quality analytical methods utilizing Metrafenone-d9 [20].

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Exact Mass

417.11373 g/mol

Monoisotopic Mass

417.11373 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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